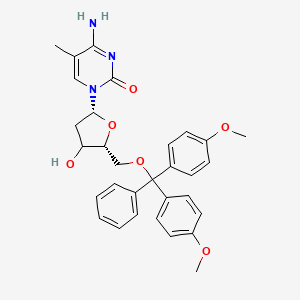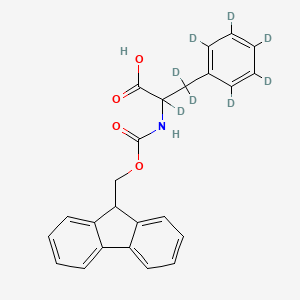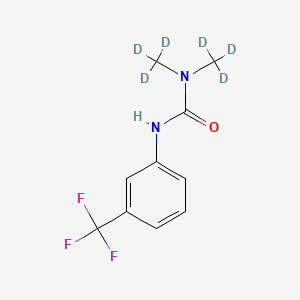
Fluometuron-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluometuron-d6 is a deuterium-labeled analog of fluometuron, a widely used herbicide. The compound is primarily utilized in scientific research to study the behavior and metabolism of fluometuron in various environments. The deuterium labeling allows for precise tracking and quantification in experimental settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluometuron-d6 is synthesized by incorporating deuterium into the molecular structure of fluometuron. The process typically involves the deuteration of 4-nitrobenzaldehyde, followed by subsequent reactions to form the final compound . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of specialized equipment and techniques is essential to achieve the desired level of deuteration .
Analyse Chemischer Reaktionen
Types of Reactions
Fluometuron-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction may yield deuterated analogs with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Fluometuron-d6 has a wide range of scientific research applications, including:
Wirkmechanismus
Fluometuron-d6 exerts its effects by inhibiting photosynthesis in plants. The compound targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking in experimental studies .
Vergleich Mit ähnlichen Verbindungen
Fluometuron-d6 is part of the phenylurea herbicide family, which includes other compounds such as diuron, linuron, and monuron . Compared to these compounds, this compound offers unique advantages in research due to its deuterium labeling, which allows for more accurate tracking and quantification in studies . The structural similarities among these compounds enable cross-reactivity in certain assays, but the deuterium labeling provides a distinct marker for this compound .
List of Similar Compounds
- Diuron
- Linuron
- Monuron
- Chlorotoluron
- Isoproturon
Eigenschaften
Molekularformel |
C10H11F3N2O |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1,1-bis(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16)/i1D3,2D3 |
InChI-Schlüssel |
RZILCCPWPBTYDO-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
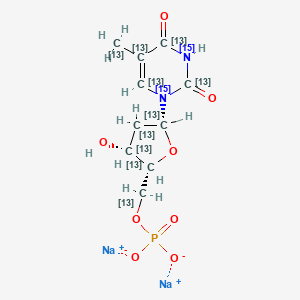
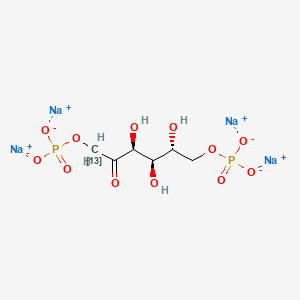
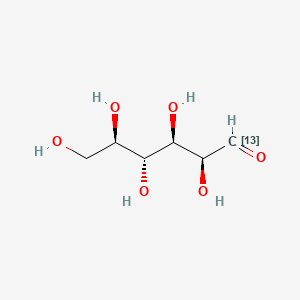
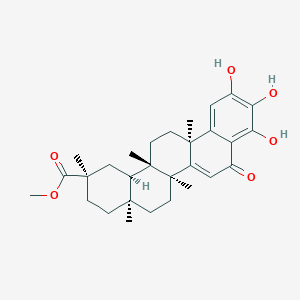
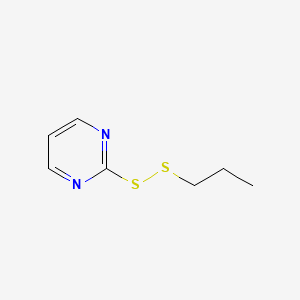
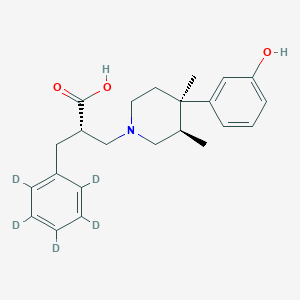
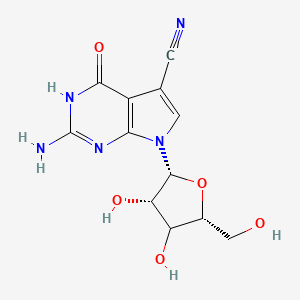
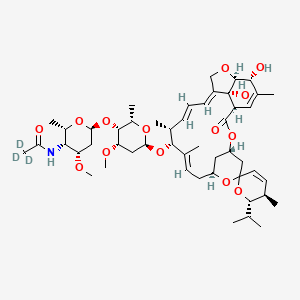
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
